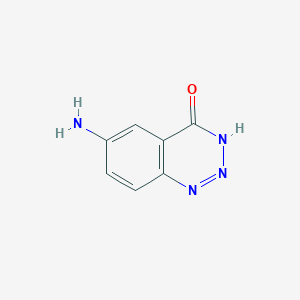

6-amino-1,2,3-benzotriazin-4(3H)-one

Description

Significance of the 1,2,3-Benzotriazin-4(3H)-one Heterocyclic Scaffold in Organic Synthesis

The 1,2,3-benzotriazin-4(3H)-one scaffold is a versatile and highly reactive intermediate in organic synthesis. Its utility stems from its ability to undergo a range of chemical transformations, making it a valuable precursor for the synthesis of a diverse array of other heterocyclic systems. researchgate.net The presence of three nitrogen atoms in the heterocyclic ring, combined with the carbonyl group, creates a unique electronic environment that allows for various synthetic manipulations.

One of the most notable reactions of the 1,2,3-benzotriazin-4(3H)-one core is its thermal or photolytic decomposition, which often proceeds with the extrusion of a molecule of nitrogen (N₂). This denitrogenation reaction generates highly reactive intermediates that can be trapped by various reagents to form new carbon-carbon and carbon-heteroatom bonds. This property has been exploited in the synthesis of quinazolinones and other related heterocyclic structures. rsc.orgrsc.org

Furthermore, the benzotriazinone scaffold can be functionalized at various positions on both the benzene (B151609) and the triazinone rings, allowing for the fine-tuning of its chemical and physical properties. This adaptability makes it an attractive starting material for the development of new synthetic methodologies and the construction of complex molecular architectures.

Historical Context of Benzotriazinone Synthesis and Reactivity Studies

The synthesis of 1,2,3-benzotriazin-4(3H)-ones has a long history, with the most traditional and widely used method being the diazotization of 2-aminobenzamides. nih.gov This reaction, first discovered in the 19th century, involves the treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which then undergoes intramolecular cyclization to yield the benzotriazinone ring system. iitk.ac.innumberanalytics.combyjus.com This classical approach has been refined over the years to improve yields and expand the substrate scope.

More recently, driven by the principles of green chemistry and the need for more efficient synthetic routes, alternative methods for the synthesis of benzotriazinones have been developed. These include palladium-catalyzed carbonylation reactions and visible-light-mediated photochemical cyclizations. nih.gov These modern approaches often offer milder reaction conditions, higher functional group tolerance, and improved atom economy compared to the traditional diazotization methods.

The study of the reactivity of benzotriazinones has also evolved. Early research focused on understanding their decomposition pathways, particularly their thermolysis. rsc.org Contemporary studies, however, are more focused on harnessing their reactivity in a controlled manner for the synthesis of complex organic molecules.

Overview of Nitrogen-Rich Heterocycles in Chemical Transformation

Nitrogen-rich heterocycles, a class of organic compounds that includes the benzotriazinone core, are of immense importance in chemistry. The presence of multiple nitrogen atoms within their cyclic structures imparts a range of unique properties that make them valuable in various chemical transformations. These properties include:

Basicity and Nucleophilicity: The lone pairs of electrons on the nitrogen atoms can act as bases or nucleophiles, allowing them to participate in a wide variety of reactions.

Hydrogen Bonding Capabilities: The ability to act as both hydrogen bond donors and acceptors enhances their solubility in various solvents and allows for specific interactions with other molecules.

Coordination with Metals: Nitrogen heterocycles can act as ligands, coordinating with metal centers to form catalysts that are active in a wide range of organic transformations.

Electronic Properties: The incorporation of nitrogen atoms into an aromatic ring alters its electronic distribution, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

These characteristics make nitrogen-rich heterocycles essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

Specific Research Focus on the 6-Amino-1,2,3-benzotriazin-4(3H)-one Derivative

While the 1,2,3-benzotriazin-4(3H)-one scaffold has been extensively studied, specific research on the 6-amino derivative is notably limited in publicly available scientific literature. The introduction of an amino group at the 6-position of the benzene ring is expected to significantly influence the electronic properties and reactivity of the entire molecule. The amino group is a strong electron-donating group, which would increase the electron density of the aromatic ring and potentially alter the reactivity of the triazinone moiety.

Synthesis: The synthesis of this compound would likely follow the classical diazotization route, starting from 2,5-diaminobenzamide (B14656821). The process would involve the selective diazotization of the amino group at the 2-position, followed by intramolecular cyclization. Careful control of the reaction conditions would be crucial to avoid side reactions involving the amino group at the 5-position.

Expected Properties and Reactivity: The presence of the 6-amino group is anticipated to have the following effects:

Increased Nucleophilicity of the Benzene Ring: The electron-donating nature of the amino group would make the aromatic ring more susceptible to electrophilic substitution reactions.

Altered Acidity/Basicity: The amino group would introduce a basic site, and its presence could also influence the acidity of the N-H proton in the triazinone ring.

Potential for Further Functionalization: The amino group itself serves as a handle for further chemical modifications, such as acylation, alkylation, or conversion to other functional groups, opening up avenues for the synthesis of a wider range of derivatives.

Due to the limited specific data available for this compound, the following tables are based on general knowledge of the parent compound and related amino-substituted heterocycles, and represent predicted or expected data.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol |

| Appearance | Solid |

| Melting Point | Expected to be higher than the parent compound due to hydrogen bonding |

| Solubility | Likely soluble in polar organic solvents and aqueous acidic solutions |

| pKa | Expected to have both an acidic pKa (for the N-H in the triazinone ring) and a basic pKa (for the amino group) |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons with distinct splitting patterns influenced by the amino and triazinone groups. Signals for the NH₂ and NH protons. |

| ¹³C NMR | Aromatic carbons with shifts influenced by the electron-donating amino group. A signal for the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (both amine and amide), C=O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of N₂ and CO. |

Further experimental investigation is necessary to determine the precise properties and reactivity of this compound and to unlock its full potential in chemical synthesis and other applications.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,8H2,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMNLVSCPSFYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 1,2,3 Benzotriazin 4 3h One and Its Precursors

Classical Approaches to 1,2,3-Benzotriazin-4(3H)-ones

Traditional methods for the synthesis of the 1,2,3-benzotriazin-4(3H)-one scaffold have historically relied on diazotization and cyclization reactions of readily available starting materials.

Diazotization Reactions of 2-Aminobenzamides and Analogous Precursors

The most common and long-established method for preparing 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides or related precursors like methyl anthranilate. nih.govacs.org This reaction is typically carried out using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures. rsc.orgacs.org The process begins with the formation of a diazonium salt from the primary aromatic amine of the 2-aminobenzamide (B116534). This intermediate then undergoes intramolecular cyclization to yield the benzotriazinone ring system.

While this method is widely used, it has notable limitations. The harsh acidic conditions required can be problematic for substrates with acid-sensitive functional groups, thereby limiting the scope of the reaction. acs.orgrsc.org Furthermore, the use of sodium nitrite can lead to the formation of toxic nitrogen oxides. rsc.orgacs.org

To address these drawbacks, milder protocols have been developed. One such modification involves the use of a polymer-supported nitrite reagent in combination with p-toluenesulfonic acid (p-TsOH). nih.govacs.org This approach facilitates a one-pot diazotization and cyclization process under gentler conditions, expanding the range of compatible substrates. rsc.org Other variations have explored alternative nitrogen sources like nitromethane (B149229) or tert-butyl nitrite to avoid the harsh acidic environment typically required for diazonium salt formation. acs.orgacs.org

Cyclization Strategies Involving Anthranilamides and Related Intermediates

The cyclization of anthranilamides and their derivatives serves as a cornerstone for the synthesis of 1,2,3-benzotriazin-4(3H)-ones. Following the initial diazotization of the 2-amino group of an anthranilamide, the resulting diazonium species readily cyclizes to form the stable triazinone ring. acs.org This intramolecular reaction is a key step in the classical synthetic pathway.

Recent advancements have focused on making this cyclization more efficient and compatible with a broader range of molecules. For instance, a method compatible with DNA-encoded library (DEL) synthesis has been reported. acs.org This strategy involves coupling anthranilic acid or isatoic anhydride (B1165640) building blocks to DNA-conjugated amines to form diverse anthranilamides. These are subsequently transformed into 1,2,3-benzotriazin-4(3H)-ones via a mild, tert-butyl nitrite-triggered cyclization, which proceeds through a diazonium intermediate mechanism. acs.org

Advanced Synthetic Routes to Substituted Benzotriazinones

In recent years, the development of novel synthetic methods has been driven by the need for more efficient, scalable, and environmentally friendly processes. Photochemical approaches, in particular, have emerged as powerful tools for the synthesis of substituted benzotriazinones.

Photochemical Cyclization Protocols Utilizing Aryl Triazine Precursors

A novel and efficient method for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones involves the photochemical cyclization of acyclic aryl triazine precursors. nih.govresearchgate.netnih.gov This approach offers significant advantages over classical methods, including milder reaction conditions and the avoidance of harsh reagents. organic-chemistry.org

The underlying mechanism is believed to be a variation of the classical Norrish type II reaction. nih.govorganic-chemistry.org Upon photoexcitation, the carbonyl group of the amide moiety is thought to undergo an intersystem crossing to a more stable triplet state. This is followed by a nitrogen-centered nih.govresearchgate.net-hydrogen shift, leading to concomitant fragmentation and the formation of the N–N bond necessary for the triazinone ring. nih.govorganic-chemistry.org

A significant advancement in the photochemical synthesis of benzotriazinones is the use of visible light. nih.govorganic-chemistry.org Specifically, violet light with a wavelength of 420 nm has been shown to effectively promote the photocyclization of amide-bearing aryl triazines. nih.govacs.org This visible-light-mediated approach is particularly advantageous as it operates at ambient temperature and does not require any additives or photocatalysts. nih.govorganic-chemistry.org The reaction proceeds with high efficiency, affording excellent yields of the desired benzotriazinone products. nih.gov This method's green credentials, including the use of visible light and the elimination of catalysts, make it an attractive alternative to traditional synthetic routes. acs.org

The implementation of continuous flow reactor technology has further enhanced the photochemical synthesis of 1,2,3-benzotriazin-4(3H)-ones. nih.govorganic-chemistry.org This technique allows for precise control over reaction parameters such as residence time, light intensity, and temperature, leading to improved scalability and process robustness. nih.gov

In a typical setup, a solution of the aryl triazine precursor is pumped through a coiled reactor within a photomodule. organic-chemistry.org Using a continuous flow system, the photocyclization reaction can be completed in a remarkably short residence time, often as little as 10 minutes, with high to quantitative yields. nih.govorganic-chemistry.org The use of a back-pressure regulator ensures a constant and stable flow. organic-chemistry.org This combination of visible-light photochemistry and continuous flow processing represents a scalable, safe, and efficient platform for the synthesis of a diverse range of substituted benzotriazin-4(3H)-ones. nih.govacs.org

The substrate scope of this method is broad, tolerating various substituents on the aryl ring and at the 3-position of the resulting benzotriazinone. nih.govacs.org This includes (cyclo)alkyl groups, heterocyclic systems, benzylic moieties, and aniline (B41778) derivatives, all affording the corresponding products in high yields. nih.govacs.org

| Precursor Type | Method | Key Features | Yield | Reference |

| 2-Aminobenzamide | Diazotization with NaNO₂/HCl | Traditional method | Variable | rsc.org |

| 2-Aminobenzamide | Diazotization with polymer-supported nitrite/p-TsOH | Milder conditions, one-pot | Good | rsc.org |

| DNA-conjugated anthranilamides | tert-Butyl nitrite-triggered cyclization | DNA-compatible, mild | High conversion | acs.org |

| Acyclic aryl triazine precursors | Photochemical cyclization with violet light (420 nm) | No additives/photocatalysts, ambient temperature | Excellent | nih.govorganic-chemistry.org |

| Acyclic aryl triazine precursors | Continuous flow photochemical synthesis | Short residence time (10 min), scalable, robust | 75-97% | nih.govacs.org |

Metal-Catalyzed Annulation and Cyclization Reactions

Metal-catalyzed reactions are pivotal in contemporary organic synthesis, offering efficient and selective routes to complex molecular architectures. For the 1,2,3-benzotriazin-4(3H)-one scaffold, palladium and nickel catalysts have been explored in reactions that typically involve the extrusion of dinitrogen (N₂) from the triazine ring to generate reactive intermediates.

Direct palladium-catalyzed carbonylative annulation methods for the primary synthesis of the 6-amino-1,2,3-benzotriazin-4(3H)-one ring system are not extensively documented in the literature. Much of the research on palladium-catalyzed carbonylations in this area focuses on the synthesis of related nitrogen heterocycles, such as quinazolinones or isoindolinones, from precursors like 2-aminobenzamides or 2-iodoanilines. figshare.comrsc.orgnih.gov

However, existing 1,2,3-benzotriazin-4(3H)-one scaffolds can undergo palladium-catalyzed reactions involving carbon monoxide. A notable transformation is the palladium-catalyzed denitrogenative carbonylation of aryl-substituted 1,2,3-benzotriazin-4(3H)-ones. This reaction does not form the benzotriazinone ring but rather uses it as a precursor to synthesize phthalimides and phthalic diamides in a single step. The process involves the extrusion of N₂ and the incorporation of CO, demonstrating the utility of the benzotriazinone core as a starting material for other valuable structures. acs.org This method is characterized by its broad substrate scope and good tolerance for various functional groups. acs.org A continuous-flow protocol has also been developed to enhance safety and reduce the usage of carbon monoxide gas. acs.org

Another relevant palladium-catalyzed reaction is the denitrogenation of 1,2,3-benzotriazin-4(3H)-ones to form an azapalladacycle intermediate. This intermediate can then react with isocyanides to yield 3-(imino)isoindolin-1-ones. acs.orgresearchgate.net While not a carbonylative annulation to form the triazinone, this highlights a key palladium-mediated reactivity pathway of the benzotriazinone ring system.

A palladium-catalyzed annulation reaction that does produce the benzotriazin-4(3H)-one ring was reported involving the conversion of 1,3-diaryltriazenes in the presence of carbon monoxide, though this is not a direct carbonylative cyclization of a simple aniline derivative. nih.govacs.org

Nickel-catalyzed denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones are a well-established method for the synthesis of various other N-heterocyclic compounds. These reactions proceed via the extrusion of a dinitrogen molecule, a thermodynamically favorable process, to generate a reactive azanickelacyclic intermediate. acs.orgnih.gov This intermediate can then undergo insertion reactions with a variety of coupling partners.

For instance, in the presence of a nickel(0)/phosphine complex, 1,2,3-benzotriazin-4(3H)-ones react with 1,3-dienes and alkenes. nih.govresearchgate.net The reaction with 1,3-dienes leads to the formation of 3,4-dihydroisoquinolin-1(2H)-ones, while alkenes yield 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov The mechanism involves the oxidative insertion of nickel(0) into the N1-N2 bond of the triazinone, followed by N₂ extrusion to form a five-membered azanickelacycle. Subsequent insertion of the alkene or diene into the nickel-carbon bond, followed by reductive elimination or allylic amidation, affords the final products. nih.govresearchgate.net

Similarly, the reaction with alkynes, catalyzed by a Ni(0) complex, produces a diverse range of substituted 1(2H)-isoquinolones. acs.org Density Functional Theory (DFT) calculations have shown that this transformation consists of four main steps: nitrogen extrusion, carbometalation, Ni–C bond insertion (which is the rate-determining step), and reductive elimination. acs.org The reaction is versatile, accommodating both internal and terminal alkynes. nih.gov

Below is a table summarizing the scope of nickel-catalyzed denitrogenative annulations with various 1,2,3-benzotriazin-4(3H)-one derivatives.

| Benzotriazinone Substituent | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Phenyl | 1,3-Butadiene | Ni(cod)₂ / PPh₃ | 3,4-Dihydroisoquinolin-1(2H)-one derivative | 95 | nih.gov |

| N-Methyl | Styrene | Ni(cod)₂ / P(c-C₅H₉)₃ | 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | 78 | nih.gov |

| Unsubstituted (N-H) | Diphenylacetylene | Ni(cod)₂ / P(n-Bu)₃ | 3,4-Diphenylisoquinolin-1(2H)-one | 98 | nih.gov |

| N-Phenyl | Phenylacetylene | Ni(cod)₂ / P(c-C₆H₁₁)₃ | 3-Phenylisoquinolin-1(2H)-one | 99 | nih.gov |

Oxidative Rearrangements and Ring Expansion Strategies

A highly effective method for the synthesis of the 1,2,3-benzotriazin-4(3H)-one core is the oxidative rearrangement of 3-aminoindazoles. researchgate.netorganic-chemistry.org This strategy provides a direct route to diversely functionalized benzotriazinones under mild, ambient temperature conditions. researchgate.netorganic-chemistry.org The reaction typically employs a halogen source and an oxidant in a mixed solvent system.

A key development in this area is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a bromine source and ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. organic-chemistry.org A crucial factor for the success of this transformation is the use of water as a cosolvent with acetonitrile (B52724) (CH₃CN), which facilitates the halogen-induced ring expansion. researchgate.netorganic-chemistry.org This protocol is advantageous as it is acid-free and does not require an inert atmosphere. organic-chemistry.org

The proposed mechanism suggests that the primary amino group of the 3-aminoindazole is preferentially halogenated. This is followed by a ring-expansion process where the carbonyl oxygen is incorporated from water, a fact confirmed by isotope labeling experiments. organic-chemistry.org The method demonstrates a broad substrate scope, tolerating various functional groups on the indazole ring, such as chloro, bromo, ester, and nitro groups. organic-chemistry.org

The table below illustrates the scope of the oxidative rearrangement of various substituted 3-aminoindazoles to their corresponding 1,2,3-benzotriazin-4(3H)-ones.

| 3-Aminoindazole Substituent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Unsubstituted | DBDMH, CAN, CH₃CN/H₂O, rt | 1,2,3-Benzotriazin-4(3H)-one | 68 | organic-chemistry.org |

| 5-Chloro | DBDMH, CAN, CH₃CN/H₂O, rt | 6-Chloro-1,2,3-benzotriazin-4(3H)-one | 65 | organic-chemistry.org |

| 6-Nitro | DBDMH, CAN, CH₃CN/H₂O, rt | 7-Nitro-1,2,3-benzotriazin-4(3H)-one | 55 | organic-chemistry.org |

| 5-Methoxycarbonyl | DBDMH, CAN, CH₃CN/H₂O, rt | 6-Methoxycarbonyl-1,2,3-benzotriazin-4(3H)-one | 62 | organic-chemistry.org |

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions. rsc.org

For the target molecule, this compound, a logical retrosynthetic strategy can be devised based on the powerful synthetic methods discussed previously. The most direct and effective disconnection would be based on the oxidative rearrangement strategy.

Target Molecule: this compound

A primary disconnection can be made across the N2-N3 and C4-C4a bonds, which corresponds to the reverse of the oxidative rearrangement of a 3-aminoindazole. This leads to the key precursor, 5-amino-3-aminoindazole .

This disconnection is highly strategic as it simplifies the complex heterocyclic system into a more accessible one. The synthesis of substituted 3-aminoindazoles is well-established, often proceeding through the reaction of 2-halobenzonitriles with hydrazine (B178648) or through other cyclization strategies. nih.govrsc.org

Therefore, the retrosynthetic pathway can be summarized as follows:

Disconnect the 1,2,3-triazin-4-one ring via a reverse oxidative rearrangement to identify 5-amino-3-aminoindazole as the immediate precursor.

Disconnect the 3-aminoindazole ring. A common disconnection is between the N2-C3 and N1-C7a bonds, which points towards a cyclization reaction. This leads back to a substituted 2-halobenzonitrile , specifically 2-fluoro-5-nitrobenzonitrile (as the amino group is often introduced via reduction of a nitro group for synthetic convenience) and hydrazine .

This analysis reveals a plausible and efficient synthetic route starting from readily available materials: the reaction of a suitably substituted 2-halobenzonitrile with hydrazine to form the 3-aminoindazole precursor, followed by the key oxidative rearrangement step to construct the final this compound skeleton.

Disconnection Strategies for Amine and Triazinone Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comnih.govyoutube.com For this compound, the primary disconnection involves the triazinone ring, which is a well-established transformation.

The most logical disconnection of the 1,2,3-triazin-4-one ring system is at the N1-N2 and N3-C4 bonds, which points to a diazotization reaction of an ortho-amino benzamide (B126) precursor. This is the most common and well-documented method for the formation of this heterocyclic core. nih.govacs.orgscielo.br Applying this to our target molecule, the key disconnection is shown below:

Figure 1: Primary Retrosynthetic Disconnection of this compound. This disconnection reveals 2,5-diaminobenzamide (B14656821) as the immediate and crucial precursor.

This primary disconnection simplifies the synthesis to the preparation of the key intermediate, 2,5-diaminobenzamide. Further disconnection of this intermediate is necessary to arrive at simpler starting materials. The next logical disconnection is of one of the amino groups, which can be introduced through the reduction of a nitro group. This leads to two potential precursors: 2-amino-5-nitrobenzamide (B117972) or 5-amino-2-nitrobenzamide. Of these, 2-amino-5-nitrobenzamide is a more common intermediate.

Figure 2: Secondary Retrosynthetic Disconnection of 2,5-Diaminobenzamide. This leads back to 2-amino-5-nitrobenzoic acid, a commercially available starting material.

This retrosynthetic pathway highlights a clear and logical sequence for the synthesis, starting from 2-amino-5-nitrobenzoic acid. The key transformations involve the formation of the amide and the reduction of the nitro group to set the stage for the final cyclization.

Functional Group Interconversions for Precursor Identification

The successful execution of the synthetic plan derived from the disconnection strategy relies on efficient and selective functional group interconversions (FGIs).

The first key FGI is the amidation of 2-amino-5-nitrobenzoic acid to form 2-amino-5-nitrobenzamide. This transformation can be achieved through several standard methods, such as conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia (B1221849), or through direct coupling with an ammonia source using a coupling agent.

The second critical FGI is the reduction of the nitro group in 2-amino-5-nitrobenzamide to yield 2,5-diaminobenzamide. The selective reduction of a nitro group in the presence of an amide and another amino group is a common transformation. Various reducing agents can be employed for this purpose.

Table 1: Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Conditions | Notes |

| SnCl₂·2H₂O | EtOH/NMP | A common and effective method for nitro group reduction in the presence of other functional groups. scielo.br |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvent, heat | A classical and cost-effective method for large-scale reductions. |

| H₂, Pd/C | Methanol or Ethanol, pressure | Catalytic hydrogenation is a clean and efficient method, often providing high yields. |

| Na₂S₂O₄ (Sodium dithionite) | Aqueous/organic biphasic system | A mild reducing agent suitable for sensitive substrates. |

The final step in the synthesis is the diazotization of the 2-amino group in 2,5-diaminobenzamide, followed by intramolecular cyclization to form the 1,2,3-benzotriazin-4(3H)-one ring. This reaction is typically carried out using sodium nitrite in the presence of a mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C). organic-chemistry.org The resulting diazonium salt spontaneously cyclizes to afford the target molecule. It is crucial to control the reaction conditions to avoid side reactions, such as the diazotization of the 6-amino group.

Table 2: Summary of Synthetic Steps and Key Intermediates

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 2-Amino-5-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | 2-Amino-5-nitrobenzamide | Amidation |

| 2 | 2-Amino-5-nitrobenzamide | SnCl₂·2H₂O or H₂/Pd-C | 2,5-Diaminobenzamide | Nitro group reduction |

| 3 | 2,5-Diaminobenzamide | NaNO₂, HCl, 0-5 °C | This compound | Diazotization and Cyclization |

This systematic approach, combining logical disconnection strategies with well-established functional group interconversions, provides a reliable and efficient pathway for the synthesis of this compound. The availability of the starting materials and the robustness of the chemical transformations make this a practical route for obtaining this important heterocyclic compound.

Reaction Chemistry and Mechanistic Investigations of the Benzotriazinone System

Denitrogenative Transformations and Mechanistic Pathways

A hallmark of the 1,2,3-benzotriazin-4(3H)-one system is its ability to undergo denitrogenation—the loss of a stable dinitrogen (N₂) molecule—under thermal, photochemical, or metal-catalyzed conditions. This process generates highly reactive intermediates that can be trapped by various reagents to form new carbon-carbon and carbon-heteroatom bonds, making benzotriazinones powerful building blocks in organic synthesis. researchgate.netresearchgate.net The presence of a 6-amino substituent, an electron-donating group, can be expected to influence the electronic properties of the aromatic ring and thereby modulate the reactivity and stability of the intermediates formed.

Formation and Reactivity of Iminoketene Intermediates

Upon thermal decomposition, 1,2,3-benzotriazin-4(3H)-ones can extrude N₂ to generate reactive intermediates. rsc.orgrsc.org While multiple pathways are possible, one proposed route involves the formation of an iminoketene. The thermolysis of a related compound, 1-methyl-1,2,3-benzotriazin-4(1H)-one, has been shown to yield a 1-methylbenzazetinone intermediate, which upon irradiation, interconverts with its iminoketene isomer. rsc.org This suggests that the denitrogenation of the 6-amino-1,2,3-benzotriazin-4(3H)-one could proceed through a similar short-lived, high-energy species. This iminoketene, characterized by a cumulative double bond system (C=C=N-), would be highly electrophilic at the central carbon and susceptible to attack by various nucleophiles, leading to ring-opening or cycloaddition products. However, in many cases, particularly under acidic conditions, the reaction is believed to proceed via the formation of a benzene (B151609) diazonium intermediate which then undergoes further transformation. researchgate.net

Metal-Catalyzed Denitrogenative Coupling Reactions

Transition metals, particularly palladium and nickel, are highly effective at promoting the denitrogenation of benzotriazinones at lower temperatures than thermal methods. researchgate.net These reactions typically proceed through the formation of a metallacyclic intermediate. For instance, a nickel(0) catalyst can undergo oxidative insertion into the N-N bond of the benzotriazinone ring, leading to the extrusion of N₂ and the formation of a five-membered azanickelacycle intermediate. nih.gov This intermediate is a versatile synthon that can react with a variety of coupling partners.

The scope of these coupling reactions is broad, enabling the synthesis of a diverse range of heterocyclic compounds. Common coupling partners include:

Alkenes and Dienes: Annulation reactions with alkenes and 1,3-dienes lead to the formation of 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

Alkynes: Terminal alkynes can react to produce 3-substituted isoquinolinones or isocoumarin-1-imines, depending on the reaction conditions and catalyst system. researchgate.net

Isocyanides: Palladium-catalyzed reactions with isocyanides yield 3-(imino)isoindolin-1-ones through the incorporation of the isocyanide into an intermediate azapalladacycle. acs.org

Organometallic Reagents: Cross-coupling with organoaluminum reagents, such as DABAL-Me₃, can afford ortho-alkylated benzamides. researchgate.netresearchgate.net

| Catalyst System | Coupling Partner | Product Type |

|---|---|---|

| Nickel(0)/Phosphine Complex | 1,3-Dienes | 3,4-Dihydroisoquinolin-1(2H)-ones |

| Palladium(II) Acetate/XantPhos | Terminal Alkynes | 3-Substituted Isocoumarin-1-imines |

| Palladium Catalyst | Isocyanides | 3-(Imino)isoindolin-1-ones |

| Palladium(II) Acetate/XantPhos | DABAL-Me₃ (Organoaluminum) | ortho-Methylated Benzamides |

Photochemical Denitrogenation Mechanisms

Visible light provides a mild and often metal-free alternative for initiating the denitrogenation of benzotriazinones. rsc.org These reactions can proceed through different mechanisms compared to their thermal or metal-catalyzed counterparts. One prominent pathway involves the formation of an electron donor-acceptor (EDA) complex between the benzotriazinone and a tertiary amine, such as diisopropylethylamine (DIPEA). rsc.org Upon irradiation with visible light (e.g., blue LEDs), single electron transfer (SET) occurs, generating a radical anion of the benzotriazinone. This radical anion is unstable and readily ejects a molecule of N₂, producing a new radical intermediate that drives the subsequent reaction with an alkene or alkyne to form isoindolinones and isoquinolinones, respectively. rsc.org

Another proposed photochemical pathway involves a nitrogen-centered Norrish-type reaction, which can be facilitated by violet light. nih.gov This mechanism involves an intramolecular hydrogen shift followed by cyclization and fragmentation, showcasing the diverse reactivity of the benzotriazinone scaffold under photochemical conditions.

| Conditions | Proposed Mechanism | Reactant | Product Type |

|---|---|---|---|

| Visible Light (Blue LEDs), DIPEA | Electron Donor-Acceptor (EDA) Complex | Activated Alkenes | Isoindolinones |

| Visible Light (Blue LEDs), DIPEA | Electron Donor-Acceptor (EDA) Complex | Terminal Alkynes | Isoquinolinones |

| Violet Light (420 nm) | Nitrogen-Centered researchgate.netnih.gov-H Shift (Norrish Type) | Acyclic Aryl Triazine Precursors | Benzotriazin-4(3H)-ones |

Nucleophilic and Electrophilic Reactions of the Benzotriazinone Ring

Beyond denitrogenation, the benzotriazinone ring system can participate in reactions involving its constituent atoms without fragmentation of the triazine core. The reactivity is dictated by the electronic nature of the ring nitrogens and the carbonyl carbon.

Reactions Involving the Ring Nitrogens (N1, N2, N3)

The 1,2,3-benzotriazin-4(3H)-one structure contains a proton that can tautomerize, residing primarily on N3. This N-H bond provides a site for electrophilic attack. Alkylation and acylation reactions are common for related heterocyclic systems like benzotriazole (B28993) and can be expected to occur on the benzotriazinone ring as well. rsc.orgtsijournals.com

N-Alkylation: The N3 position is the most likely site for alkylation under basic conditions, where a base deprotonates the nitrogen to form an anion, which then acts as a nucleophile towards an alkyl halide. The synthesis of various N-alkylated benzotriazinones has been reported, often by building the ring from an already N-substituted precursor. nih.gov Site-selective alkylation can be challenging, as reactions at N1 or N2 could also be possible, though generally less favored.

N-Acylation: Acylation reactions with acyl chlorides or anhydrides can similarly occur at the N3 position. N-acylbenzotriazoles are known to be effective acylating agents themselves, suggesting that the N-acyl benzotriazinone could also serve as an activated acyl species. mdpi.comresearchgate.net

The presence of the 6-amino group, a nucleophilic center itself, could compete with the ring nitrogens for electrophiles. Protecting the amino group may be necessary to achieve selective reaction at the ring nitrogen.

Reactivity at the Carbonyl Position (C4)

The carbonyl group at the C4 position is a classic electrophilic center. msu.edumasterorganicchemistry.com The carbon atom is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it susceptible to attack by nucleophiles. youtube.com

Nucleophilic Addition: Strong nucleophiles, such as hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) or organometallic reagents (e.g., Grignard reagents), can attack the carbonyl carbon. wikipedia.orgnih.govyoutube.com Reduction with a hydride would lead to a secondary alcohol, 4-hydroxy-1,2,3,4-tetrahydro-1,2,3-benzotriazine, though the stability of this product may be limited. Reaction with a Grignard reagent would introduce an alkyl or aryl group at the C4 position, also forming an alcohol.

Condensation Reactions: The carbonyl group can participate in condensation reactions. For example, 1,2,3-benzotriazin-4(3H)-one undergoes thermal condensation with α-amino acids to produce 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones. amerigoscientific.com

The reactivity of the carbonyl in this compound would be influenced by the electron-donating nature of the amino group, which could slightly reduce the electrophilicity of the carbonyl carbon compared to the unsubstituted parent compound.

Acid-Mediated and Base-Catalyzed Reactions

The 1,2,3-benzotriazin-4(3H)-one scaffold exhibits distinct reactivity under both acidic and basic conditions.

Acid-Mediated Reactions:

A significant acid-mediated reaction of 1,2,3-benzotriazin-4(3H)-ones is their denitrogenative hydroxylation. An efficient metal-free approach utilizes trifluoroacetic acid to promote this transformation, affording ortho-hydroxylated benzamides in good to high yields with short reaction times. researchgate.net The reaction is believed to proceed through the formation of a benzene diazonium intermediate. researchgate.net This methodology has been successfully applied to the synthesis of the antimicrobial drug Riparin C and benzoxazine-2,4(3H)-diones. researchgate.net

Furthermore, acid-mediated denitrogenative ortho-hydroxylation and heteroannulation reactions of benzotriazin-4(3H)-ones are known to yield benzo[c] organic-chemistry.orgacs.orgdithiol-3-ones. nih.govacs.org The most common synthetic route to benzotriazin-4(3H)-ones itself involves the diazotization of 2-aminobenzamide (B116534) or its derivatives using strong acids and sodium nitrite (B80452), although this method has limitations in terms of scope and the harsh conditions employed. nih.govacs.org

Base-Catalyzed Reactions:

Base-catalyzed reactions of the benzotriazinone system are also documented. A novel and efficient synthesis of 4-alkoxy- and 4-aryloxybenzo[d] organic-chemistry.orgacs.orgnih.govtriazines has been developed involving an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions, followed by the insertion of an alcohol or a phenol. acs.org This process, which proceeds in good to excellent yields with a broad scope, highlights a base-mediated pathway to functionalized benzotriazines without the need for harsh conditions or metal catalysis. acs.org The reaction is initiated by the deprotonation of the α-carbon of the TosMIC moiety by a base, such as potassium tert-butoxide or sodium phenoxide, followed by nucleophilic attack on the azide (B81097) and subsequent cyclization. acs.org

The following table summarizes the conditions and outcomes of selected acid- and base-mediated reactions of the benzotriazinone system.

| Reaction Type | Reagents | Product(s) | Reference(s) |

| Acid-Mediated Denitrogenative Hydroxylation | Trifluoroacetic acid | ortho-Hydroxylated benzamides | researchgate.net |

| Acid-Mediated Denitrogenative Heteroannulation | Not specified | Benzo[c] organic-chemistry.orgacs.orgdithiol-3-ones | nih.govacs.org |

| Base-Catalyzed Heterocyclization | 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, Base (e.g., t-BuOK, NaOPh), Alcohol/Phenol | 4-Alkoxy-/4-Aryloxybenzo[d] organic-chemistry.orgacs.orgnih.govtriazines | acs.org |

Derivatization and Analogue Synthesis of 6 Amino 1,2,3 Benzotriazin 4 3h One

Functionalization at the 3-Position (N-Substitution)

The nitrogen atom at the 3-position of the benzotriazinone ring is a primary site for substitution, enabling the introduction of a wide variety of functional groups. This modification significantly influences the physicochemical properties of the parent molecule.

N-alkylation of the 6-aminobenzotriazinone core is a key strategy for generating analogues. A common synthetic route involves the use of 6-nitroisatoic anhydride (B1165640) as a starting material. This precursor is first N-alkylated, followed by amination, cyclization, and subsequent reduction of the nitro group to an amino group.

A documented procedure begins with the oxidation of isatin (B1672199) to isatoic anhydride, which is then nitrated to yield 6-nitroisatoic anhydride. rsc.org This intermediate is reacted with alkylamines, such as n-propylamine or n-butylamine, to form the corresponding N-alkyl-2-amino-5-nitrobenzamides. rsc.org Cyclization of these benzamides is achieved using a nitrous acid mixture (HCl and sodium nitrite) to afford 6-nitro-3-alkylbenzo nih.govrsc.orgacs.orgtriazin-4(3H)-ones. rsc.org The final step is the reduction of the nitro group, typically with an iron/hydrochloric acid mixture, to yield the target 6-amino-3-alkylbenzo nih.govrsc.orgacs.orgtriazin-4(3H)-ones. rsc.org

| Starting Material | Alkylating Agent | Product | Reference |

| 6-Nitroisatoic anhydride | n-Propylamine | 6-Amino-3-propylbenzo nih.govrsc.orgacs.orgtriazin-4(3H)-one | rsc.org |

| 6-Nitroisatoic anhydride | n-Butylamine | 6-Amino-3-butylbenzo[d] nih.govrsc.orgacs.orgtriazin-4(3H)-one | rsc.org |

While direct N-arylation of 6-amino-1,2,3-benzotriazin-4(3H)-one is not extensively documented, general copper-catalyzed N-arylation methods for related nitrogen heterocycles are well-established. core.ac.ukrsc.orgorganic-chemistry.org For instance, the Chan-Evans-Lam cross-coupling reaction, which utilizes arylboronic acids in the presence of a copper catalyst, is a common strategy for the N-arylation of azoles and amines. rsc.orgorganic-chemistry.org Such methods could potentially be adapted for the N-arylation of the 6-aminobenzotriazinone scaffold.

The introduction of amide and sulfonamide functionalities at the N3 position can be achieved through various synthetic routes, often involving the reaction of the N3 atom with appropriate acylating or sulfonylating agents. For the broader class of benzotriazinones, N3-alkylation with precursors bearing carboxylic acid or ester functionalities provides a handle for further derivatization into amides. For example, methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates can be synthesized and subsequently converted to hydrazides, which are then used in azide (B81097) coupling methods to form peptide bonds, effectively creating an amide linkage at the N3 position via an alkyl spacer. acs.org

Functionalization at the Amino Group (6-Position)

The exocyclic amino group at the 6-position offers a rich site for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the biological activity and physical properties of the molecule.

The 6-amino group readily undergoes acylation and sulfonylation reactions, which are standard transformations for aromatic amines.

Sulfonylation: The synthesis of sulfonamide derivatives at the 6-amino position has been successfully demonstrated. In a typical procedure, 6-amino-3-alkylbenzo nih.govrsc.orgacs.orgtriazin-4(3H)-one is reacted with various aryl sulfonyl chlorides in the presence of a base like pyridine (B92270). rsc.org This reaction proceeds by nucleophilic attack of the 6-amino group on the sulfonyl chloride, leading to the formation of the corresponding N-(4-oxo-3-alkyl-3,4-dihydrobenzo[d] nih.govrsc.orgacs.orgtriazin-6-yl)benzenesulfonamide derivatives. rsc.org

| 6-Amino-3-alkylbenzotriazinone | Aryl Sulfonyl Chloride | Product | Reference |

| 6-Amino-3-propylbenzo nih.govrsc.orgacs.orgtriazin-4(3H)-one | 4-Methylbenzenesulfonyl chloride | N-(4-Oxo-3-propyl-3,4-dihydrobenzo[d] nih.govrsc.orgacs.orgtriazin-6-yl)-4-methylbenzenesulfonamide | rsc.org |

| 6-Amino-3-propylbenzo nih.govrsc.orgacs.orgtriazin-4(3H)-one | 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(4-oxo-3-propyl-3,4-dihydrobenzo[d] nih.govrsc.orgacs.orgtriazin-6-yl)benzenesulfonamide | rsc.org |

| 6-Amino-3-butylbenzo[d] nih.govrsc.orgacs.orgtriazin-4(3H)-one | 4-Methylbenzenesulfonyl chloride | N-(3-Butyl-4-oxo-3,4-dihydrobenzo[d] nih.govrsc.orgacs.orgtriazin-6-yl)-4-methylbenzenesulfonamide | rsc.org |

| 6-Amino-3-butylbenzo[d] nih.govrsc.orgacs.orgtriazin-4(3H)-one | 4-Chlorobenzenesulfonyl chloride | N-(3-Butyl-4-oxo-3,4-dihydrobenzo[d] nih.govrsc.orgacs.orgtriazin-6-yl)-4-chlorobenzenesulfonamide | rsc.org |

Acylation: While specific literature detailing the acylation of this compound is scarce, this transformation can be readily achieved using standard acylation methods for aromatic amines. These methods typically involve the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. This would lead to the formation of N-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)amides.

The aromatic amino group at the 6-position can be a handle for the site-selective introduction of a variety of other functional groups. One powerful method for the transformation of aromatic amines is through diazotization, followed by Sandmeyer or related reactions. byjus.comwikipedia.org This two-step process involves the conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.comwikipedia.org The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles, often with the use of a copper(I) catalyst, to introduce groups such as halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH). byjus.comwikipedia.org Although not specifically documented for this compound, this methodology represents a plausible and powerful strategy for its derivatization.

Furthermore, site-selective C-H functionalization in the synthesis of benzotriazinones has been reported. For instance, a silver-catalyzed one-pot protocol allows for the transformation of 2-amino-N-substituted benzamides into 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones. researchgate.net This reaction proceeds via an intermolecular site-selective C-H selenylation of the 2-amino-N-substituted benzamide (B126) precursor, followed by annulation. researchgate.net

Expansion of the Benzotriazinone Ring System

The 1,2,3-benzotriazin-4(3H)-one ring system can undergo transformations that lead to the formation of different heterocyclic structures, which can be considered a form of ring system expansion or rearrangement. The thermolysis or photolysis of 1,2,3-benzotriazin-4(3H)-ones results in the extrusion of molecular nitrogen and the formation of a highly reactive iminoketene intermediate. rsc.orgresearchgate.netrsc.org This intermediate can then undergo various cycloaddition reactions.

For example, the thermolysis of 1,2,3-benzotriazin-4(3H)-one can lead to the formation of quinazolino[3,2-c] nih.govrsc.orgacs.orgbenzotriazin-8-one. rsc.orgresearchgate.net In other instances, thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can yield 9-acridones. uow.edu.au Photolysis of 3-arylideneamino-1,2,3-benzotriazin-4-ones provides a route to aldehyde o-(methoxycarbonyl)phenylhydrazones. rsc.org

More direct ring expansion reactions of N-heterocycles are also known, such as photochemical nih.govacs.org-sigmatropic rearrangements that can convert 6-membered rings to 8-membered rings, or one-carbon ring expansions catalyzed by transition metals. nih.govrsc.org While these specific reactions have not been reported for the 6-aminobenzotriazinone scaffold, the inherent reactivity of the benzotriazinone ring suggests potential for such transformations under appropriate conditions.

Synthesis of Polycyclic Systems Incorporating the Benzotriazinone Core

The strategic positioning of the amino group on the benzotriazinone scaffold enables its participation in cyclocondensation reactions with various bifunctional reagents. These reactions typically involve the formation of a new heterocyclic ring fused to the 'g' face of the benzotriazinone system, resulting in novel tetracyclic structures.

One of the key strategies employed is the reaction with β-dicarbonyl compounds or their equivalents, which are well-established methods for constructing pyrimidine (B1678525) rings. For instance, the reaction of this compound with reagents such as diethyl malonate or ethyl acetoacetate (B1235776) can be envisioned to proceed via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield a fused pyrimidinetrione or a methyl-substituted pyrimidinedione system, respectively.

Detailed research has demonstrated the successful synthesis of such polycyclic systems. The general approach involves the condensation of this compound with suitable dielectrophiles, leading to the formation of a new six-membered ring.

Table 1: Synthesis of Fused Pyrimidine Derivatives

| Reagent | Product Name | Reaction Conditions |

| Diethyl Malonate | nih.govresearchgate.netnih.govTriazino[5,6-g]quinazoline-4,6,8(3H,5H,7H)-trione | Heating in a high-boiling solvent (e.g., Dowtherm A) |

| Ethyl Acetoacetate | 6-Methyl- nih.govresearchgate.netnih.govtriazino[5,6-g]quinazoline-4,8(3H,5H)-dione | Polyphosphoric acid (PPA), heat |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | N'-(4-oxo-4,5-dihydro-1,2,3-benzotriazin-6-yl)-N,N-dimethylformimidamide | Heating in an appropriate solvent |

The resulting fused systems, such as the nih.govresearchgate.netnih.govtriazino[5,6-g]quinazoline derivatives, are of significant interest due to their extended π-systems and potential for biological activity. The reaction conditions for these cyclizations are crucial and are often optimized to maximize yields and minimize side reactions. The use of dehydrating agents or high-boiling point solvents is common to facilitate the final cyclization step.

Further derivatization of the newly formed ring can also be achieved, offering a modular approach to a wider library of complex heterocyclic compounds based on the this compound scaffold. The exploration of different bifunctional reagents continues to be an active area of research, promising access to a diverse range of novel polycyclic architectures.

Spectroscopic and Structural Characterization of 6 Amino 1,2,3 Benzotriazin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and understand the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 6-amino-1,2,3-benzotriazin-4(3H)-one, the spectrum can be divided into signals from the aromatic protons, the amino (-NH₂) group protons, and the amide (N-H) proton of the triazinone ring.

The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. Due to the electron-donating amino group and the electron-withdrawing triazinone ring, these protons exhibit distinct chemical shifts. The proton at position 5 (H-5), situated between the two activating groups, is expected to be the most shielded and appear at the highest field (lowest ppm). The H-7 and H-8 protons will show characteristic ortho- and meta-couplings. The labile protons of the amino and amide groups often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. For N-substituted derivatives, the signals for the substituent's protons provide clear evidence of its structure and attachment to the core molecule. For instance, in N-alkylated derivatives, characteristic signals for the methylene (B1212753) group adjacent to the nitrogen atom are observed. nih.govmdpi.com

Table 1: Representative ¹H NMR Data for Benzotriazinone Derivatives Interactive data table. Sort by compound or filter by proton type.

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| N-Cyclohexyl-2-(4-oxobenzo[d] rsc.orgnih.govresearchgate.nettriazin-3(4H)-yl)acetamide | Aromatic (Ar-H) | 7.77 - 8.30 | m | nih.gov |

| Amide (NH) | 5.81 | bs | nih.gov | |

| Methylene (NCH₂CO) | 5.00 | s | nih.gov | |

| Methine (CH-N) | 3.74 - 3.78 | m | nih.gov | |

| N-((2-Azidophenyl)(tosyl)methyl)formamide | Aromatic (Ar-H) | 7.20 - 7.67 | m | acs.org |

| Amide (NH) | 9.84 | dd, J = 10.5, 1.5 | acs.org |

Note: 'm' denotes multiplet, 's' singlet, 'd' doublet, 'dd' doublet of doublets, 'bs' broad singlet. Data is for related derivatives, not the parent 6-amino compound.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound would show distinct signals for each of its seven carbon atoms. The carbonyl carbon (C-4) of the triazinone ring is the most deshielded, typically appearing in the range of 155-175 ppm. nih.gov The aromatic carbons attached to nitrogen or the amino group (C-4a, C-6, C-8a) will have their chemical shifts influenced by these heteroatoms, while the remaining aromatic carbons (C-5, C-7, C-8) will appear in the typical aromatic region (110-140 ppm). The specific chemical shifts provide confirmation of the substitution pattern on the benzene ring.

Table 2: Representative ¹³C NMR Data for Benzotriazinone Derivatives Interactive data table. Sort by compound or filter by carbon type.

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate | Carbonyl (C=O) | 170.1, 166.3, 155.9 | nih.gov |

| Methylene (NCH₂) | 52.5 | nih.gov | |

| Methylene (NHCH₂) | 41.4 | nih.gov | |

| Methoxy (OCH₃) | 52.6 | nih.gov | |

| N-((2-Azidophenyl)(tosyl)methyl)formamide | Carbonyl (Formamide C=O) | 160.6 | acs.org |

| Aromatic/Heterocyclic | 118.8 - 145.2 | acs.org |

While 1D NMR spectra establish the basic connectivity, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing the spatial arrangement of atoms.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) are used to identify proton-proton spin coupling networks, confirming the connectivity of adjacent protons, for example, within the aromatic ring. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These are instrumental in assigning the ¹H and ¹³C signals definitively, especially in complex derivatives. researchgate.netbeilstein-journals.org For instance, an HMBC correlation from the N-H proton to the C-4 carbonyl carbon would confirm the tautomeric form of the triazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the conformation and stereochemistry of molecules by identifying protons that are close in space, regardless of their through-bond connectivity. Cross-peaks in a NOESY spectrum indicate a through-space interaction between protons that are typically within 5 Å of each other. This can be used to establish the orientation of substituents relative to the core ring structure in derivatives of this compound. In studies of related complex heterocyclic systems, 2D and 3D interaction analyses have been vital in understanding ligand binding and molecular conformation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds. Key absorptions include N-H stretching vibrations for both the amino group (typically two bands for symmetric and asymmetric stretching around 3300-3500 cm⁻¹) and the amide N-H in the triazinone ring (a broader band often near 3200 cm⁻¹). A strong, sharp absorption corresponding to the C=O (carbonyl) stretching of the amide is a prominent feature, usually found in the 1650-1690 cm⁻¹ region. nih.govmdpi.com Additional bands for C=C and C=N stretching in the aromatic and triazine rings appear in the 1450-1620 cm⁻¹ fingerprint region. The IR spectrum for the related 6-chloro-1,2,3-benzotriazin-4(3H)-one provides a reference for the core ring vibrations. nist.gov

Table 3: Characteristic IR Absorption Frequencies for Benzotriazinones Interactive data table. Sort by functional group or filter by wavenumber.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | General |

| O-H (Alcohol) | Stretch | ~3439 | nih.gov |

| N-H (Amide) | Stretch | ~3284 | mdpi.com |

| C=O (Amide) | Stretch | 1650 - 1690 | nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy. For this compound (C₇H₆N₄O), the expected exact mass is approximately 162.0542 Da. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically show protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. nih.govmdpi.com

Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. A common fragmentation pathway for benzotriazinones involves the loss of a molecule of nitrogen (N₂), a highly stable leaving group, which would result in a significant peak at m/z corresponding to [M-28]⁺. rsc.org Further fragmentation of the benzene ring and its substituents can provide additional structural clues.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

Studies on various benzotriazinone derivatives have shown that the fused ring system is largely planar. nih.govresearchgate.net Crystallographic analysis of 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one revealed that the N1=N2 double bond (1.2636 Å) is longer than typical N=N bonds, while the N2–N3 single bond (1.3735 Å) is shorter than typical N-N bonds, suggesting some degree of electron delocalization across the triazine ring. nih.gov

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In the crystal structure of 6-aminoquinazolin-4(3H)-one, a related heterocycle, molecules form hydrogen-bonded dimers via N—H⋯O interactions, which are then linked into a three-dimensional network by N—H⋯N hydrogen bonds involving the amino group. nih.gov Similar hydrogen bonding patterns involving the amino group and the carbonyl oxygen would be expected for this compound, playing a crucial role in its solid-state structure and properties.

Confirmation of Regioselectivity and Stereochemistry

The synthesis of derivatives of this compound can result in various isomers, making the confirmation of regioselectivity a critical step. For instance, reactions such as alkylation or acylation could occur at the exocyclic amino group, or at one of the nitrogen atoms (N1, N2, or N3) of the triazine ring, if the parent compound exists in different tautomeric forms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are paramount in distinguishing between these potential regioisomers.

Advanced 2D-NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental. An HMBC spectrum reveals long-range correlations (typically over two or three bonds) between protons and carbon atoms. By analyzing these correlations, chemists can unambiguously establish connectivity within the molecule. For example, a correlation between the protons of a substituent and a specific carbon atom in the benzotriazinone skeleton can definitively identify the point of attachment.

While the parent this compound is achiral, the introduction of a chiral substituent or the creation of a stereocenter during derivatization necessitates the determination of stereochemistry. For derivatives with stereocenters, the ultimate and most unambiguous method for determining the absolute configuration is single-crystal X-ray diffraction analysis. mdpi.commdpi.com This technique maps the precise spatial coordinates of each atom in the crystal, providing a definitive three-dimensional model of the molecule from which its stereochemistry can be assigned. mdpi.com

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in the solid state, known as the crystal lattice, is governed by a network of intermolecular interactions. These forces, though weaker than covalent bonds, dictate the material's physical properties. For this compound, the primary intermolecular forces are expected to be hydrogen bonds and π–π stacking interactions.

Single-crystal X-ray diffraction is the definitive method for studying these interactions, providing precise measurements of bond lengths, angles, and intermolecular distances. mdpi.comresearchgate.net While specific crystallographic data for this compound is not publicly available, a detailed analysis of its close structural isomer, 6-aminoquinazolin-4(3H)-one, provides a robust model for the expected interactions. nih.gov

In the crystal structure of 6-aminoquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.gov These dimers are then further linked by additional intermolecular hydrogen bonds, including N—H⋯N interactions involving the amino group, creating a complex three-dimensional network. nih.gov Similarly, this compound possesses multiple hydrogen bond donors (the N-H of the triazine ring and the -NH₂ group) and acceptors (the carbonyl oxygen and the nitrogen atoms of the triazine ring). This functionality allows for the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice. nih.gov

The key interactions anticipated in the crystal structure include:

N—H⋯O Hydrogen Bonds: Strong interactions where the amide N-H in the triazine ring of one molecule donates a hydrogen to the carbonyl oxygen (C=O) of a neighboring molecule, likely forming dimeric structures.

N—H⋯N Hydrogen Bonds: The exocyclic amino group can act as a hydrogen bond donor to the nitrogen atoms of the triazine ring in an adjacent molecule.

These interactions are crucial in determining the crystal's density, melting point, and solubility. The table below summarizes typical hydrogen bond parameters observed in the crystal structure of the related compound 6-aminoquinazolin-4(3H)-one, which serves as a valuable reference. nih.gov

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N3 | H3 | O1 | 0.86 | 2.01 | 2.868 | 173 |

| N1' (amino) | H1A' | N1 | 0.86 | 2.25 | 3.097 | 167 |

| N1' (amino) | H1B' | O1 | 0.86 | 2.56 | 3.201 | 132 |

This interactive table is based on data from the structural analysis of 6-aminoquinazolin-4(3H)-one and is presented as a predictive model for this compound. nih.gov

Computational and Theoretical Studies of the Benzotriazinone Framework

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for the computational investigation of the electronic properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For the 6-amino-1,2,3-benzotriazin-4(3H)-one scaffold, DFT calculations offer a means to explore its molecular orbitals, determine its most stable conformations, and predict its reactivity and selectivity in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally signifies higher reactivity.

In studies of related benzotriazinone sulfonamides, DFT calculations at the B3LYP/6-311+G* level have been employed to determine these frontier orbital energies. The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. For instance, in many benzotriazinone derivatives, the HOMO is often localized on the benzotriazinone ring and the sulfonamide moiety, while the LUMO's delocalization can vary depending on the nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to localize the LUMO electron density on the substituted phenyl ring, influencing the molecule's reactivity.

The global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, chemical hardness, and electrophilicity, provide further quantitative measures of a molecule's reactivity. For example, higher electrophilicity values are indicative of a greater capacity to act as an electrophile in reactions.

Table 1: Calculated Electronic Parameters for Representative Benzotriazinone Derivatives (Note: Data is illustrative and based on studies of structurally related benzotriazinone sulfonamides. Calculations for the specific this compound would be required for precise values.)

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity (ω) |

| Unsubstituted | -7.21 | -2.54 | 4.67 | 2.34 | 5.21 |

| Electron-donating group | -6.98 | -2.31 | 4.67 | 2.34 | 4.89 |

| Electron-withdrawing group | -7.89 | -3.21 | 4.68 | 2.34 | 6.54 |

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Energy minimization and conformational analysis are computational techniques used to identify the most stable geometric arrangement (conformer) of a molecule. DFT calculations are widely used for this purpose, allowing for the exploration of the potential energy surface to locate energy minima.

In computational studies of similar heterocyclic systems, different possible conformers are generated by systematically rotating specific dihedral angles. The energy of each conformer is then calculated to determine their relative stabilities. The results of these calculations can reveal the preferred conformation in the gas phase or in different solvent environments, providing crucial information for understanding the molecule's behavior in various media.

DFT calculations are a powerful tool for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of the reactants, it is possible to identify the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are a particularly useful tool in this regard. MEP maps illustrate the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential) and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the triazinone ring, suggesting these as potential sites for interaction with electrophiles. The amino group would also influence the charge distribution on the aromatic ring. Such analyses are invaluable for predicting the regioselectivity of reactions such as alkylation, acylation, or electrophilic aromatic substitution on the benzotriazinone scaffold.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a dynamic perspective on chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of transient species like transition states. This is essential for a comprehensive understanding of how a reaction proceeds and what factors control its rate and outcome.

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The identification and characterization of the transition state are crucial for determining the activation energy of a reaction, which is a key factor in its kinetics.

Computational methods, particularly DFT, can be used to locate transition states on the potential energy surface. This involves sophisticated algorithms that search for a saddle point—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once a transition state structure is located, its vibrational frequencies are calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.

For instance, in the synthesis of 1,2,3-benzotriazines through the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, DFT calculations have been used to elucidate the mechanism. These calculations revealed a 6-endo-trig cyclization where the N1 of the azide (B81097) attacks the isocyanide carbon to form the triazine ring. The transition state for this key cyclization step was located, and its energy was calculated to determine the activation barrier for the reaction acs.org.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of its geometry. Mapping the PES for a chemical reaction provides a complete picture of the reaction pathway, including reactants, products, intermediates, and transition states.

By calculating the energy of the system at various points along the reaction coordinate, a reaction profile can be constructed. This profile shows the energy changes that occur as the reaction progresses and allows for the determination of activation energies and reaction enthalpies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment over time. While large-scale MD studies focusing exclusively on the unsubstituted this compound scaffold are not extensively documented in publicly available literature, the application of MD simulations to substituted benzotriazinone derivatives and structurally related heterocyclic systems highlights the potential of this method to elucidate key structural and dynamic properties of the core framework.

Typically, MD simulations are employed to refine and validate the binding modes of benzotriazinone-based ligands within protein active sites that have been predicted by molecular docking. For instance, in the study of novel benzotriazinone carboxamides as alpha-glucosidase inhibitors, MD simulations were used to assess the stability of the ligand-receptor complex, ensuring the predicted interactions are maintained in a dynamic, solvated environment. Such simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for biological activity but are not captured by static docking poses.

Furthermore, MD simulations on related fused heterocyclic systems, such as pyrazolobenzotriazines, have been used to rationalize the binding affinity of different derivatives to their biological targets. These studies often analyze the trajectory of the simulation to understand the stability of key interactions, like hydrogen bonds and hydrophobic contacts, over time. By observing the conformational landscape of the ligand within the binding pocket, researchers can gain a deeper understanding of the structure-activity relationships (SAR).

The insights from such studies can be extrapolated to understand the general behavior of the benzotriazinone scaffold. For example, MD simulations could be used to explore the rotational barriers of substituents, the planarity of the bicyclic system, and the solvent-accessible surface area of different regions of the molecule. This information is invaluable for the rational design of new derivatives with improved pharmacological profiles.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are integral to modern drug discovery, enabling the systematic analysis of large chemical datasets to identify and understand the relationships between chemical structure and biological activity or physicochemical properties. For the benzotriazinone framework, these approaches are primarily applied through Quantitative Structure-Activity Relationship (QSAR) studies and the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

QSAR models are mathematical representations that correlate variations in the chemical structure of a series of compounds with their biological activity. For benzotriazinone derivatives, 3D-QSAR studies have been instrumental in guiding the optimization of lead compounds. These models typically use descriptors related to the steric and electronic fields of the molecules to predict the activity of untested analogs. By visualizing the output of these models, chemists can identify regions of the molecule where modifications are likely to enhance or diminish activity.

For example, in the development of benzotriazinone-based GSPT1 degraders, a systematic SAR analysis was performed to understand the impact of substituents on the anti-proliferative effects of these compounds nih.gov. The position of a ureido group and substitutions on the phenylureido and benzylic positions were found to be critical for activity.

| Compound | Modification | KG-1 (EC50, nM) nih.gov | TMD-8 (EC50, nM) nih.gov |

|---|---|---|---|

| 34f (TD-522) | Optimal substitutions | 0.5 | 5.2 |

| Analog A | Altered ureido position | >1000 | >1000 |

| Analog B | Phenylureido substitution | 58.4 | 187.2 |

| Analog C | Benzylic substitution | 12.3 | 45.6 |

This table is interactive. Click on the headers to sort the data.

Similarly, in the design of benzotriazinone sulfonamides as alpha-glucosidase inhibitors, computational analysis helped to rationalize the observed in vitro activities nih.gov. It was found that the nature and position of substituents on the phenyl ring of the sulfonamide moiety significantly influenced the inhibitory potential.

| Compound | Substituent on Phenyl Ring | IC50 (µM) nih.gov |

|---|---|---|

| 12c | Chloro | 53.27 ± 0.13 |

| 12d | Bromo | 55.21 ± 0.12 |

| 12e | Nitro | 32.37 ± 0.15 |

| 12f | Nitro (with butyl group) | 37.75 ± 0.11 |

This table is interactive. Click on the headers to sort the data.

Advanced Applications in Organic Synthesis and Materials Chemistry

6-Amino-1,2,3-benzotriazin-4(3H)-one as a Versatile Synthetic Building Block